molecular formula C18H16N6O2 B11003331 N-{3-[5-(methoxymethyl)-4H-1,2,4-triazol-3-yl]phenyl}-1H-indazole-3-carboxamide

N-{3-[5-(methoxymethyl)-4H-1,2,4-triazol-3-yl]phenyl}-1H-indazole-3-carboxamide

Cat. No.: B11003331
M. Wt: 348.4 g/mol
InChI Key: PDXRSKAWLDGQKC-UHFFFAOYSA-N
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Description

N-{3-[5-(methoxymethyl)-4H-1,2,4-triazol-3-yl]phenyl}-1H-indazole-3-carboxamide is a complex organic compound that belongs to the class of indazole derivatives. Indazole-containing compounds are known for their wide range of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial properties . This compound, with its unique structure, holds potential for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[5-(methoxymethyl)-4H-1,2,4-triazol-3-yl]phenyl}-1H-indazole-3-carboxamide typically involves multiple steps, including the formation of the indazole core and subsequent functionalization. One common method involves the Cu(OAc)2-catalyzed formation of the N-N bond in DMSO under an O2 atmosphere . This method provides good to excellent yields with minimal byproducts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Transition metal-catalyzed reactions are often preferred due to their high selectivity and yield .

Chemical Reactions Analysis

Types of Reactions

N-{3-[5-(methoxymethyl)-4H-1,2,4-triazol-3-yl]phenyl}-1H-indazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-{3-[5-(methoxymethyl)-4H-1,2,4-triazol-3-yl]phenyl}-1H-indazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, anti-inflammatory, and antibacterial properties.

    Industry: Utilized in the development of new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of N-{3-[5-(methoxymethyl)-4H-1,2,4-triazol-3-yl]phenyl}-1H-indazole-3-carboxamide involves its interaction with specific molecular targets. It can inhibit or modulate the activity of enzymes such as CHK1 and CHK2 kinases, which play a role in cell cycle regulation and DNA repair . This inhibition can lead to the suppression of cancer cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[5-(methoxymethyl)-4H-1,2,4-triazol-3-yl]phenyl}-1H-indazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxymethyl and triazolyl substituents contribute to its potential as a versatile compound in various research fields .

Properties

Molecular Formula

C18H16N6O2

Molecular Weight

348.4 g/mol

IUPAC Name

N-[3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl]-1H-indazole-3-carboxamide

InChI

InChI=1S/C18H16N6O2/c1-26-10-15-20-17(24-22-15)11-5-4-6-12(9-11)19-18(25)16-13-7-2-3-8-14(13)21-23-16/h2-9H,10H2,1H3,(H,19,25)(H,21,23)(H,20,22,24)

InChI Key

PDXRSKAWLDGQKC-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC(=NN1)C2=CC(=CC=C2)NC(=O)C3=NNC4=CC=CC=C43

Origin of Product

United States

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